Nemtabrutinib (MK-1026): A Technical Guide to a Reversible BTK Inhibitor for B-Cell Malignancies
Nemtabrutinib (MK-1026): A Technical Guide to a Reversible BTK Inhibitor for B-Cell Malignancies
Introduction
Nemtabrutinib, also known by its development codes MK-1026 and ARQ 531, is an investigational, orally available, small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike first-generation, covalent BTK inhibitors, nemtabrutinib is a reversible, non-covalent inhibitor, a characteristic that allows it to effectively target both wild-type BTK and the C481S mutant form, a common mechanism of acquired resistance to covalent inhibitors.[3][4] This technical guide provides an in-depth overview of the properties of nemtabrutinib, including its mechanism of action, key experimental data, and detailed protocols for its characterization, intended for researchers, scientists, and drug development professionals in the field of oncology.
Nemtabrutinib is currently in clinical development for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other non-Hodgkin lymphomas.[2][5] Its development addresses the clinical need for effective therapies in patients who have developed resistance to covalent BTK inhibitors.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | [6] |
| CAS Number | 2095393-15-8 | [6] |
| Synonyms | MK-1026, ARQ 531 | [1][6] |
| Molecular Formula | C25H23ClN4O4 | [6] |
| Molar Mass | 478.93 g·mol−1 | [6] |
Mechanism of Action
Nemtabrutinib functions as an ATP-competitive inhibitor of BTK's kinase activity.[7] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes.[1][8] In many B-cell malignancies, the BCR pathway is constitutively active, driving uncontrolled cell growth.
By binding to the ATP-binding site of BTK, nemtabrutinib blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates, effectively inhibiting the BCR signaling cascade.[1][4] This leads to the induction of apoptosis in malignant B-cells.[1]
A key feature of nemtabrutinib is its ability to inhibit both the wild-type and the C481S mutant of BTK.[3] The C481S mutation, a substitution of cysteine with serine at residue 481 in the ATP-binding pocket of BTK, prevents the covalent binding of first-generation inhibitors like ibrutinib, leading to drug resistance. As a reversible inhibitor, nemtabrutinib's binding is not dependent on this cysteine residue, allowing it to maintain its inhibitory activity against the mutant enzyme.
The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the inhibitory action of nemtabrutinib.
Caption: B-Cell Receptor (BCR) Signaling Pathway and Nemtabrutinib's Point of Inhibition.
Kinase Inhibition Profile
Nemtabrutinib exhibits a distinct kinase selectivity profile, with potent inhibition of BTK and other kinases relevant to B-cell signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) of nemtabrutinib against a panel of kinases.
| Kinase | IC50 (nM) | Source(s) |
| BTK (Wild-Type) | 0.85 - 1.4 | [3][7][9] |
| BTK (C481S Mutant) | 0.39 - 1.6 | [3][9] |
| BMX | 5.23 | [7][9] |
| TEC | 5.80 | [7][9] |
| TXK | 36.4 | [9] |
| LCK | 3.86 | [7][9] |
| YES | 4.22 | [7][9] |
| BLK | 9.71 | [7][9] |
| HCK | 18.3 | [9] |
| LYNa | 18.8 | [9] |
| FGR | 25.9 | [9] |
| FYN | 32.2 | [9] |
| FRK | 48.0 | [9] |
| TrkA | 13.1 | [7][9] |
| TrkB | 11.7 | [7][9] |
| TrkC | 19.1 | [7][9] |
| MEK1 | 8.5 | [3] |
| MEK2 | 9.5 | [3] |
| FGFR2 | 34.0 | [3] |
| FGFR3 | 70.1 | [3] |
The potent inhibition of both wild-type and C481S-mutant BTK underscores the rationale for nemtabrutinib's development for patients who have acquired resistance to covalent BTK inhibitors. Furthermore, its activity against other kinases in the BCR signaling pathway, such as TEC and SRC family kinases, may contribute to its overall efficacy.[10]
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of nemtabrutinib against a specific kinase.
Principle: The assay measures the ability of nemtabrutinib to inhibit the phosphorylation of a substrate by the target kinase. The level of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.
Materials:
-
Recombinant full-length human BTK (wild-type or C481S mutant)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Nemtabrutinib (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of nemtabrutinib in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted nemtabrutinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and allow the luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each nemtabrutinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the nemtabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of nemtabrutinib on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, SU-DHL-6, REC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Nemtabrutinib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare a serial dilution of nemtabrutinib in complete culture medium.
-
Remove the existing medium (for adherent cells) and add the medium containing the various concentrations of nemtabrutinib or vehicle control (medium with DMSO). For suspension cells, add the concentrated drug solution directly to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each nemtabrutinib concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the nemtabrutinib concentration to generate a dose-response curve and determine the IC50 value.[12]
Pharmacokinetics and Clinical Development
Pharmacokinetic studies in humans have shown that nemtabrutinib is orally bioavailable.[10][13] It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[13]
Nemtabrutinib has undergone extensive clinical evaluation. Phase I studies have established the recommended Phase 2 dose (RP2D) at 65 mg once daily and demonstrated preliminary efficacy and a manageable safety profile in patients with relapsed or refractory B-cell malignancies.[14][15][16] Common treatment-related adverse events include altered taste, neutropenia, fatigue, and nausea.[16]
Phase II and III clinical trials are ongoing to further evaluate the efficacy and safety of nemtabrutinib as a monotherapy and in combination with other agents for various B-cell malignancies, including CLL/SLL and follicular lymphoma.[5][17][18][19]
Synthesis Overview
The synthesis of nemtabrutinib has been described in the literature and involves a convergent approach. A key step in the manufacturing process is the coupling of a biaryl ether fragment with a pyrrolopyrimidine core, followed by the introduction of an amino alcohol side chain.[20] The development of a scalable and sustainable manufacturing process has been a focus of its chemical development.[20][21]
Conclusion
Nemtabrutinib is a promising, next-generation, reversible BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mechanism to first-generation covalent inhibitors. Its potent and selective inhibition of BTK, including the C481S mutant, provides a strong rationale for its continued development in the treatment of B-cell malignancies. The data from preclinical and clinical studies to date support its potential as a valuable therapeutic option for patients with these cancers. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of targeted cancer therapies.
References
-
Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology. [Link]
-
What is Nemtabrutinib used for? - Patsnap Synapse. [Link]
-
Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PMC. [Link]
-
First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non–Hodgkin Lymphoma. Cancer Discovery. [Link]
-
Nemtabrutinib With Venetoclax Shows Promising Activity in R/R CLL/SLL. OncLive. [Link]
-
Nemtabrutinib, new reversible BTK Inhibitor - HealthTree for Follicular lymphoma. [Link]
-
Biochemical kinase profiling. (a) Biochemical IC50 values of... - ResearchGate. [Link]
-
First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma. PubMed. [Link]
-
Nemtabrutinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
-
Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges. PMC. [Link]
-
Cracking the Code: Nemtabrutinib's Success Story in Defeating Treatment-Resistant Blood Cancers - International Society for Chronic Illnesses. [Link]
-
Efficacy and Safety of Nemtabrutinib (MK-1026) in Participants With Hematologic Malignancies (MK-1026-003) - WMUK. [Link]
-
MK-1026: A phase 2 trial of nemabrutinib (MK-1026) in people with certain types of relapsed or refractory non-Hodgkin lymphoma. Lymphoma Action. [Link]
-
Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026) - ACS Publications. [Link]
-
The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter's Transformation. [Link]
-
Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026) - ACS Publications. [Link]
-
A Study of Nemtabrutinib (MK-1026) in Participants With Relapsed or Refractory Hematologic Malignancies (ARQ 531-101/MK-1026-001). ClinicalTrials.gov. [Link]
-
Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026) | Request PDF - ResearchGate. [Link]
-
Nemtabrutinib - Wikipedia. [Link]
-
Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026) - ACS Figshare. [Link]
-
Targeting B-cell signaling pathways: a central role for Bruton's tyrosine kinase. [Link]
-
P682 NEMTABRUTINIB (MK-1026), A NON-COVALENT INHIBITOR OF WILD-TYPE AND C481S MUTATED BRUTON TYROSINE KINASE FOR B-CELL MALIGNAN - Amazon S3. [Link]
-
Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - ResearchGate. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]
Sources
- 1. What is Nemtabrutinib used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Nemtabrutinib, new reversible BTK Inhibitor - HealthTree for Follicular lymphoma [healthtree.org]
- 6. Nemtabrutinib - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. isci.info [isci.info]
- 14. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 17. onclive.com [onclive.com]
- 18. Efficacy and Safety of Nemtabrutinib (MK-1026) in Participants With Hematologic Malignancies (MK-1026-003) - WMUK [wmuk.org.uk]
- 19. MK-1026: A phase 2 trial of nemabrutinib (MK-1026) in people with certain types of relapsed or refractory non-Hodgkin lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. acs.figshare.com [acs.figshare.com]
